Rhodizonic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Cyclohexanones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

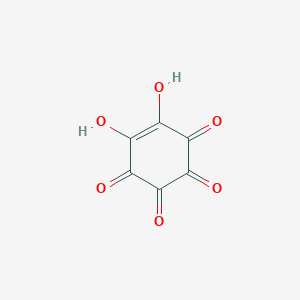

IUPAC Name |

5,6-dihydroxycyclohex-5-ene-1,2,3,4-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCJLIWFWHPOTAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=O)C(=O)C(=O)C1=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13021-40-4 (di-potassium salt), 16833-52-6 (barium salt), 523-21-7 (hydrochloride salt) | |

| Record name | Rhodizonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70151997 | |

| Record name | Rhodizonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70151997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dihydrate: White to cream-colored solid; [Alfa Aesar MSDS] | |

| Record name | Rhodizonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17107 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

118-76-3 | |

| Record name | Rhodizonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhodizonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhodizonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70151997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dihydroxycyclohex-5-ene-1,2,3,4-tetraone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.888 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Rhodizonic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NG86FBS267 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Discoveries and Early Syntheses of Rhodizonic Acid

The discovery of rhodizonic acid dates back to 1837 by the Austrian chemist Johann Heller. wikipedia.org He identified the compound by analyzing the products resulting from the heating of a mixture of potassium carbonate and charcoal. wikipedia.org The name "this compound" is derived from the Greek word "rhodizō," meaning "to tinge red," a nod to the characteristic color of its salts. wikipedia.org

Early synthetic routes to this compound were varied. One notable method involved the oxidation of myo-inositol with nitric acid. nist.govnih.govnih.gov This process also yielded other products like tetrahydroxy-p-benzoquinone. nih.gov Another approach was the synthesis from glyoxal (B1671930). nist.govnih.gov Additionally, this compound could be prepared through the reduction of triquinoyl with sulfurous acid. nist.govnih.gov The self-condensation of glyoxal in the presence of sodium sulfite, air, and a base was also a known method to produce the disodium (B8443419) salt of tetrahydroxy-p-benzoquinone, which could then be converted to this compound. nih.govcsusb.edu

Academic Significance Within Oxocarbon Chemistry

Rhodizonic acid is a key member of the oxocarbon family, a class of organic compounds consisting solely of carbon and oxygen atoms. nih.govvietnamjournal.ru These compounds, and their corresponding anions, are of significant interest in various fields of chemistry. csic.es this compound and its derivatives are particularly important as intermediates in the synthesis of other oxocarbons, such as croconic acid. nist.govnih.gov

The study of oxocarbons like this compound provides valuable insights into oxidation-reduction phenomena and molecular structure. nih.gov The ability of the rhodizonate dianion to form stable complexes with metal ions has led to its use as a reagent in analytical chemistry for the detection of metals like barium and lead. wikipedia.orgcymitquimica.combiosynth.com In fact, the sodium rhodizonate test is utilized in forensic science to detect lead from gunshot residue. wikipedia.orgcymitquimica.combiosynth.com Furthermore, the unique electronic properties of oxocarbon anions have made them a subject of theoretical studies. cdnsciencepub.com The potential for these molecules to exhibit interesting properties, such as ferroelectricity, has also driven research into their synthesis and crystallization. csusb.edu

Structural Framework and Aromaticity of the Rhodizonate Dianion

Established Synthetic Pathways to this compound

Several methods have been established for the synthesis of this compound, primarily involving the oxidation of polyhydroxylated cyclic precursors or the reduction of more highly oxidized species.

A widely documented method for preparing this compound involves the oxidation of myo-inositol (a stereoisomer of cyclohexane-1,2,3,4,5,6-hexol) with nitric acid. nih.govnist.gov This reaction proceeds by oxidizing the secondary alcohol groups of the inositol (B14025) ring. The process typically involves heating myo-inositol with concentrated nitric acid, which leads to the formation of this compound among other oxidation products like tetrahydroxy-p-benzoquinone and dl-epi-inosose-2. nih.govnist.gov

The general synthesis can be optimized for the production of its salts, such as potassium rhodizonate. This involves refluxing myo-inositol with concentrated nitric acid, which generates nitrogen dioxide fumes. Following the initial oxidation, the reaction mixture is diluted and acidified, often with glacial acetic acid, to maintain a low pH, as the rhodizonate anion is unstable in basic conditions. Subsequent neutralization with a base like potassium hydroxide (B78521) (KOH) causes the precipitation of the corresponding rhodizonate salt. The prolonged stirring of the mixture in the presence of dissolved oxygen helps to oxidize intermediate products, such as tetrahydroxybenzoquinone, into this compound, thereby maximizing the yield.

| Parameter | Value/Description | Role |

|---|---|---|

| Substrate | 10 g Inositol (0.055 mol) | Starting material |

| Oxidizing Agent | 25 mL of 68% HNO₃ (0.35 mol) | Oxidizes inositol to this compound |

| Reaction Temperature | 110–120°C | Condition for reflux |

| pH Stabilizer | 50 mL Glacial Acetic Acid | Maintains pH < 3 to prevent degradation |

| Neutralizing Agent | 40 g KOH pellets | Deprotonates this compound to form the salt |

| Purification | Wash with 100 mL isopropanol | Removes impurities like acetic acid and KNO₃ |

This compound is an intermediate in the six-electron oxidation pathway that converts hexahydroxybenzene (B1219233) to cyclohexanehexaone. researchgate.net Consequently, the oxidation of hexahydroxybenzene and tetrahydroxy-p-benzoquinone serves as a direct route to its synthesis. nist.govsmolecule.com The oxidation of hexahydroxybenzene first yields tetrahydroxy-p-benzoquinone (a two-electron oxidation), which can be further oxidized to the more stable this compound (a four-electron oxidation from the starting hexahydroxybenzene). researchgate.net

A practical laboratory preparation involves the air oxidation of the disodium (B8443419) salt of tetrahydroxy-p-benzoquinone. nih.gov When stored in a loosely stoppered bottle, the disodium salt of tetrahydroxy-p-benzoquinone is sensitive to air and can be completely oxidized to disodium rhodizonate over several months. nih.gov This transformation can be accelerated for synthetic purposes. nih.gov The crude disodium salt of tetrahydroxy-p-benzoquinone, which can be synthesized from the self-condensation of glyoxal (B1671930), is heated in the presence of air to yield disodium rhodizonate. e-tarjome.com The free acid can then be generated by treating the salt with a strong acid.

While most syntheses involve oxidation, this compound can also be prepared via the reduction of a more highly oxidized precursor. researchgate.net Specifically, triquinoyl, the fully oxidized cyclohexanehexone, can be reduced to form this compound. nist.govnih.gov This reduction has been accomplished using sulfurous acid as the reducing agent. nih.gove-tarjome.com Triquinoyl is typically available as a hydrated form (octahydrate), and its reduction provides an alternative pathway to this compound, completing the reversible redox series. nist.gove-tarjome.com

An early and notable synthesis involves the reaction of elemental potassium with carbon monoxide at high temperatures. e-tarjome.comresearchgate.net This reaction produces a mixture of compounds, including the hexapotassium salt of hexahydroxybenzene (K₆C₆O₆). e-tarjome.com This salt is highly susceptible to oxidation. Upon aqueous workup in the presence of air, it is readily oxidized to dipotassium (B57713) rhodizonate or dipotassium croconate. e-tarjome.comthieme-connect.de While the reaction of sodium with carbon monoxide is more complex, it has also been shown to produce sodium rhodizonate among other products. e-tarjome.com This method highlights the fundamental relationship between simple inorganic molecules and the formation of complex oxocarbon structures.

Reduction-Based Synthetic Routes

Reaction Mechanisms and Pathways of this compound

The chemistry of this compound is dominated by its participation in complex oxidation-reduction equilibria.

This compound is a central component of a reversible redox series that also includes hexahydroxybenzene and tetrahydroxy-p-benzoquinone. researchgate.netacs.org The entire oxidation sequence proceeds as follows:

Hexahydroxybenzene ⇌ Tetrahydroxy-p-benzoquinone ⇌ this compound ⇌ Cyclohexanehexaone nist.govwikipedia.org

The conversion of hexahydroxybenzene to tetrahydroxy-p-benzoquinone is a two-electron oxidation. researchgate.net Tetrahydroxy-p-benzoquinone can then be further oxidized in a subsequent two-electron step to yield this compound. researchgate.netcdnsciencepub.com Thus, this compound represents a four-electron oxidation product relative to hexahydroxybenzene. researchgate.net The cycle can continue with the oxidation of this compound to the transient cyclohexanehexaone (triquinoyl), which is a further two-electron process. researchgate.netnist.gov

Each step in this series is, in principle, reversible. For instance, this compound can be reduced by agents like 1-benzyl-1,4-dihydronicotinamide (B15336) (an NADH model) to form tetrahydroxy-p-benzoquinone (a two-electron reduction) and hexahydroxybenzene (a four-electron reduction). researchgate.net The electrochemical properties of this cycle have been extensively studied, confirming the stepwise electron transfers. cdnsciencepub.com In the presence of transition metals like iron or copper, this compound can participate in prooxidant activities, generating reactive oxygen species through these redox cycles. nih.gov

Decomposition and Stability in Aqueous Solutions

The stability of this compound in aqueous solutions is significantly influenced by factors such as pH, the presence of oxygen, and exposure to light.

The decomposition pathway of this compound in aqueous solutions is highly dependent on the pH of the medium. wikipedia.org In basic solutions with a pH greater than 10, this compound undergoes a rapid transformation. wikipedia.orgcdnsciencepub.com In the presence of oxygen, it is quantitatively converted to croconic acid. wikipedia.orgcdnsciencepub.comcdnsciencepub.com This reaction is believed to be initiated by the attack of a hydroxide ion. cdnsciencepub.com However, in the absence of oxygen, the decomposition product is the tetrahydroxybenzoquinone (THBQ) anion. wikipedia.orgcdnsciencepub.com

At a more neutral pH of 8.3, aqueous solutions of this compound are stable for days if oxygen is excluded and the solution is kept from light. wikipedia.org However, under these pH conditions and in the presence of oxygen, it decomposes to form croconic acid and other products. wikipedia.orgcdnsciencepub.com Acidic conditions, specifically a pH range of 1-5, are generally required to prevent the chelation reaction that leads to decomposition. google.com Some studies suggest that this compound is unstable above pH 5, where it can decompose into oxalic acid and carbon dioxide.

The conversion of this compound to croconic acid is a type of ring-contraction reaction. e-tarjome.com This transformation can be efficiently achieved through oxidation with manganese dioxide. nih.gov The process involves a rearrangement of the benzylic acid type, leading to the degradation of the benzene (B151609) ring and elimination of carbon dioxide. nih.gov

pH-Dependent Decomposition Products of this compound

| pH Condition | Presence of Oxygen | Primary Decomposition Product(s) | Reference |

|---|---|---|---|

| > 10 | Present | Croconic Acid | wikipedia.orgcdnsciencepub.com |

| > 10 | Absent | Tetrahydroxybenzoquinone (THBQ) anion | wikipedia.orgcdnsciencepub.com |

| 8.3 | Present | Croconic Acid and other products | wikipedia.org |

| 1-5 | - | Stable | google.com |

| > 5 | - | Oxalic acid and CO₂ |

Oxygen plays a crucial role in the degradation of this compound in aqueous solutions. cdnsciencepub.com Air-saturated aqueous solutions of this compound are inherently unstable, with the rate of oxidation increasing as the pH rises. cdnsciencepub.com The removal of oxygen significantly stabilizes the system. cdnsciencepub.com Even after degassing, a small residual rate of disappearance of the rhodizonate dianion may persist in the pH range of 6-8, which is likely due to trace amounts of oxidizing impurities or residual oxygen. cdnsciencepub.com

The degradation of this compound, both thermally and photochemically, is initiated by an electron transfer to a suitable oxidizing agent. cdnsciencepub.comcdnsciencepub.com This has been observed with various oxidizing agents, including hydrogen peroxide and potassium ferricyanide. cdnsciencepub.com The rate of the thermal reaction in the absence of oxygen is enhanced by the presence of oxidizing agents with positive standard reduction potentials. cdnsciencepub.com Oxidizing agents with a standard reduction potential below approximately zero volts are generally not strong enough to oxidize this compound. cdnsciencepub.com

The interaction of this compound with transition metals like iron and copper can lead to the generation of reactive oxygen species (ROS), such as the superoxide (B77818) radical. researchgate.net This prooxidant behavior can cause oxidative damage to biological molecules like DNA. researchgate.net

pH-Dependent Conversion to Croconic Acid and Tetrahydroxybenzoquinone

Photochemical Reactions and Electron Transfer Processes of this compound

Exposure to light accelerates the disappearance of this compound in aqueous solutions. cdnsciencepub.com The photochemical reactions, similar to the thermal reactions, are initiated by an electron transfer to an acceptor that is a sufficiently strong oxidizing agent. cdnsciencepub.comcdnsciencepub.com The rhodizonate dianion exhibits strong absorption in the visible spectrum, with a maximum at 483 nm, which makes it susceptible to photochemical processes. cdnsciencepub.comcdnsciencepub.com

In the absence of oxygen, no photodecomposition of the rhodizonate dianion is observed at pH 8.3 when irradiated at 483 nm. cdnsciencepub.com However, in the presence of oxygen, irradiation leads to its disappearance, with croconic acid being a minor product. cdnsciencepub.com The quantum yield for the disappearance of the rhodizonate dianion in the presence of oxygen has been measured to be 0.044. cdnsciencepub.com

Electron transfer from the excited rhodizonate dianion to other molecules has been observed. cdnsciencepub.com For instance, studies involving TiO2 nanofibers surface-modified with this compound have shown the generation of reactive oxygen species upon visible-light excitation, indicating an interfacial charge transfer (ICT) process. mdpi.com The formation of these ICT complexes can enhance the photocatalytic activity of materials like TiO2. mdpi.com

Acid-Base Equilibria and Proton Dissociation of this compound

This compound is a diprotic acid, meaning it can donate two protons (H+). wikipedia.org The dissociation of these protons in an aqueous solution is characterized by two acid dissociation constants, pKa1 and pKa2. wikipedia.orgutexas.edu The reported values for these constants are pKa1 = 4.378 ± 0.009 and pKa2 = 4.652 ± 0.014 at 25 °C. wikipedia.org The unusually close values of the two pKa's are a notable characteristic of this compound. cdnsciencepub.com

The ionization process is complicated by the strong hydration of both the undissociated acid and the monoanion. cdnsciencepub.com The loss of two water molecules concurrently with the second ionization explains the abnormal enthalpy and entropy changes observed. cdnsciencepub.com

The general equilibrium for the dissociation of a diprotic acid like this compound (H₂A) in water can be represented as:

H₂A + H₂O ⇌ HA⁻ + H₃O⁺ (First dissociation) HA⁻ + H₂O ⇌ A²⁻ + H₃O⁺ (Second dissociation)

The resulting anions are the hydrogen rhodizonate anion (HC₆O₆⁻) and the rhodizonate dianion (C₆O₆²⁻). wikipedia.org The rhodizonate dianion is aromatic and symmetrical, with the negative charges and double bonds delocalized over the six carbonyl units. wikipedia.org

Acid Dissociation Constants of this compound at 25 °C

| Dissociation Constant | Value | Reference |

|---|---|---|

| pKa1 | 4.378 ± 0.009 | wikipedia.org |

| pKa2 | 4.652 ± 0.014 | wikipedia.org |

Advanced Synthetic Strategies and Process Optimization

Controlled Reflux and Crystallization Techniques for Rhodizonate Salts

The synthesis of rhodizonate salts, such as potassium rhodizonate, often involves the oxidation of a precursor followed by controlled crystallization. A common laboratory-scale method is the nitric acid oxidation of inositol, followed by neutralization.

A key aspect of this synthesis is the controlled reflux of the reaction mixture. For example, inositol is refluxed with concentrated nitric acid at temperatures between 110–120°C for several hours. Following the oxidation, the solution is neutralized. The subsequent crystallization of the rhodizonate salt is influenced by its solubility. Potassium rhodizonate, for instance, has low solubility in water, which facilitates its crystallization from the solution. wikipedia.org

Recrystallization is a crucial step for purification. Hot water is often used as the solvent for recrystallization to remove byproducts like croconates. The product is then typically washed with a solvent in which it is insoluble, such as isopropanol, to remove impurities. The quality and yield of the final product are highly dependent on careful control of parameters like pH, temperature, and reaction time during both the reflux and crystallization stages.

Surface-Assisted Molecular Self-Assembly for Crystalline Forms of this compound

The synthesis of bulk crystalline this compound has proven to be challenging. unl.eduunl.edu However, the technique of surface-assisted molecular self-assembly under ultrahigh vacuum (UHV) conditions has provided a pathway to stabilize and study two-dimensional (2D) crystalline structures of this compound. unl.eduacs.org This method serves as a 2D counterpart to solution-based coordination chemistry and has been instrumental in exploring the crystalline phases and reactivity of this compound on different substrates, primarily noble metals like gold and copper. acs.orgdatapdf.com The nature of the supporting surface profoundly influences the resulting self-assembled structures. unl.edu

Research employing scanning tunneling microscopy (STM) combined with first-principles calculations has revealed distinct behaviors of this compound on different metallic surfaces. unl.edudatapdf.comresearchgate.net The substrate's reactivity dictates whether the molecules arrange via intermolecular forces or undergo chemical transformations to form metal-organic networks. unl.eduacs.org

On a less reactive Au(111) surface, this compound molecules self-assemble into extended two-dimensional islands. datapdf.comresearchgate.net Within these islands, the molecules are interconnected through a network of hydrogen bonds and dispersion forces, representing the first reported instance of a crystalline phase of this compound. unl.eduresearchgate.net The ability to form these stable, hydrogen-bonded networks on a surface demonstrates the potential of this technique to create novel organic nanomaterials that are otherwise unstable in bulk form. unl.edudatapdf.com

In contrast, on the more reactive Cu(111) surface, this compound undergoes a chemical transformation. acs.orgdatapdf.com Upon annealing, the acid molecules deprotonate to form rhodizonate anions. unl.eduresearchgate.net These anions then interact with copper adatoms from the substrate to form well-ordered metal-organic coordination networks and "magic clusters". acs.orgdatapdf.com Studies have identified a specific network structure showing a 2:1 distribution of rhodizonate anions coordinated with three and six copper atoms, respectively. unl.eduacs.orgdatapdf.com This deprotonation and subsequent formation of metal-organic frameworks highlight the role of surface chemistry in synthesizing novel nanomaterials with potentially useful electronic properties. unl.edudatapdf.com

The findings from these surface studies underscore the power of surface-assisted self-assembly to not only create previously unseen crystalline forms of molecules like this compound but also to drive their chemical transformations into new coordinated structures. datapdf.comresearchgate.net

Research Findings on Surface-Assisted Self-Assembly of this compound

| Substrate | Experimental Conditions | Observed Structures | Intermolecular/Surface Interactions | Key Findings |

| Gold (Au(111)) | Ultrahigh Vacuum (UHV) | Extended two-dimensional islands. datapdf.comresearchgate.net | Hydrogen bonding and dispersion forces. unl.edudatapdf.comresearchgate.net | First observation of a crystalline phase of this compound; molecules remain intact. unl.edu |

| Copper (Cu(111)) | UHV with annealing. acs.orgdatapdf.com | Magic clusters and metal-organic coordination networks. acs.orgdatapdf.comresearchgate.net | Deprotonation to rhodizonate; coordination with Cu adatoms. unl.edudatapdf.com | Formation of a metal-organic network with a 2:1 ratio of rhodizonate coordinated to 3 and 6 Cu atoms respectively. acs.orgdatapdf.com |

Spectroscopic Analysis of this compound and its Anions

Spectroscopic methods are pivotal in understanding the molecular structure and behavior of this compound and its anions in different states.

Infrared (IR) Vibrational Assignments and Linear-Polarized IR Spectroscopy

Infrared (IR) spectroscopy has been instrumental in assigning the vibrational modes of this compound in the solid state. researchgate.netresearchgate.net The experimental IR vibrational assignments are strongly supported by theoretical quantum chemical calculations. researchgate.net A broad absorption band observed between 3300–2000 cm⁻¹ is characteristic of the strongly hydrogen-bonded OH group. researchgate.net In the 1800–1500 cm⁻¹ region, a series of bands are present, with those at 1755 cm⁻¹ and 1721 cm⁻¹ being particularly strong. researchgate.net

Linear-polarized IR spectroscopy of this compound oriented in a nematic liquid crystal host has provided further insights into its vibrational modes. researchgate.netresearchgate.net This technique helps in determining the orientation of transition moments within the molecule. For instance, the bands at 1755 cm⁻¹ and 1633 cm⁻¹ were found to have equal dichroic ratios, which aligns with theoretical predictions for C=O and C=C stretching vibrations. researchgate.net

Table 1: Experimental and Theoretical IR Vibrational Frequencies of Solid-State this compound

| Vibrational Mode | Experimental Frequency (cm⁻¹) researchgate.net | Theoretical Frequency (cm⁻¹) researchgate.net |

| OH stretching (hydrogen-bonded) | 3300–2000 (broad) | - |

| C=O stretching | 1755, 1721 | 1780, 1703 |

| C=C stretching | 1633 | - |

| - | 814 | 800 |

| - | - | 560 |

| - | - | 522 |

| - | - | 510 |

Note: The theoretical frequencies are based on DFT calculations. A direct one-to-one correlation for all bands is complex due to solid-state effects and intermolecular interactions.

The spectra of salts of this compound are consistent with a planar, symmetric, and resonance-stabilized structure for the rhodizonate dianion (C₆O₆²⁻). rsc.org

Mass Spectrometry Detection of Rhodizonate Anions

Mass spectrometry has been employed to detect rhodizonate anions and their fragmentation products. wikipedia.org These experiments have shown that this compound and the rhodizonate anion can lose a carbonyl (CO) group to form croconic acid and the croconate anion (C₅O₅²⁻), respectively. wikipedia.org This technique is also crucial in forensic science for the detection of lead in gunshot residue, where the formation of a lead-rhodizonate complex is identified. smolecule.comunil.ch For conclusive identification, techniques like inductively coupled plasma mass spectrometry (ICP-MS) are recommended to avoid false positives from other metals like barium or mercury. smolecule.com

Ultraviolet-Visible (UV-Vis) Spectroscopy in Reaction Monitoring

UV-Vis spectroscopy is a valuable tool for monitoring chemical reactions involving this compound due to the strong chromophoric nature of the rhodizonate anions. smolecule.comspectroscopyonline.com The rhodizonate dianion imparts various shades of red to solutions. wikipedia.org The stability and reactions of rhodizonate can be tracked by observing changes in the UV-Vis spectrum. For example, in basic solutions (pH > 10), this compound rapidly converts to the tetrahydroxy-1,4-benzoquinone (THBQ) anion in the absence of oxygen, or to croconic acid in its presence, with corresponding changes in the absorption spectrum. wikipedia.org

The formation of metal-rhodizonate complexes, which are often intensely colored, is readily monitored using UV-Vis spectroscopy. aijcrnet.com For instance, the reaction with lead(II) ions produces a characteristic dark purple complex. Job plots, which utilize UV-Vis absorbance at a specific wavelength (e.g., 520 nm), can be used to determine the stoichiometry of such complexes in solution. A 50:50 (v/v) water-ethanol solvent system has been shown to increase the stability of the rhodizonate dianion for several hours, which is beneficial for reliable UV-Vis titration studies.

Table 2: UV-Vis Absorption Maxima (λmax) for Rhodizonate Species

| Species | Solvent/Conditions | λmax (nm) |

| Disodium Rhodizonate | Hydrochloric acid (0.1 mol/l) | 317 - 320 merckmillipore.com |

| Lead-Rhodizonate Complex | - | ~520 |

Theoretical Descriptions of this compound Electronic Structure

Theoretical calculations have been essential in complementing experimental data and providing a deeper understanding of the electronic properties of this compound and its anions.

Delocalization of Charge in the Rhodizonate Dianion

The rhodizonate dianion (C₆O₆²⁻) is characterized by significant charge delocalization, which contributes to its stability and aromatic character. wikipedia.org The negative charges and the double bonds are evenly distributed across the six carbonyl units, resulting in a symmetric structure. wikipedia.org This delocalization is a key feature of oxocarbon dianions. However, computational studies indicate that while the charge-delocalized form (D₆h symmetry) is stable, a charge-localized form (C₂v symmetry) cannot exist as a single entity but may be present when stabilized by counter-ions or in hydrogen-bonded networks. core.ac.ukresearchgate.netacs.org

Quantum Chemical Calculations (DFT) for Vibrational Analysis and Electronic States

Density Functional Theory (DFT) has been widely used to perform quantum chemical calculations on this compound and its derivatives. researchgate.netacs.org These calculations are crucial for supporting experimental vibrational assignments from IR spectroscopy. researchgate.net By calculating the theoretical vibrational frequencies and comparing them to experimental data, a more accurate assignment of spectral bands can be achieved. researchgate.net For example, DFT calculations at the 6-311++G** basis set level have been used to support the experimental IR vibrational assignments of solid-state this compound. researchgate.net

DFT and other ab initio methods have also been used to study the electronic states and properties of rhodizonate dianions. researchgate.net These calculations help in understanding the electronic transitions observed in UV-Vis spectra and the nature of the charge distribution within the molecule. Theoretical studies on dicyanomethylene-substituted rhodizonate dianions have shown that increasing the number of substituents leads to a red-shift in the absorption wavelength, which is attributed to more effective electron transfer.

Coordination Chemistry and Metal Rhodizonate Systems

Complexation with Metal Ions

The interaction of rhodizonic acid with metal ions is a cornerstone of its chemical identity. The deprotonated form of the acid, the rhodizonate dianion (C₆O₆²⁻), is an aromatic and symmetric species that can effectively delocalize negative charges, enabling the formation of stable complexes with numerous metal ions. wikipedia.org

Mechanisms of Metal-Ion Complex Formation with this compound

This compound loses two protons from its hydroxyl groups to form the rhodizonate anion, which then acts as a ligand in complexation reactions. wikipedia.org The oxygen atoms of the rhodizonate ion serve as the coordination sites, binding to metal ions. Studies have shown that this compound can form complexes with transition metals, where the interaction leads to the generation of reactive oxygen species. nih.govresearchgate.net For instance, the combination of this compound with ferrous ions can produce superoxide (B77818) radicals. nih.govresearchgate.net

The complexation process is influenced by the solvent system. In aqueous solutions, some metal-rhodizonate complexes, such as lead rhodizonate, precipitate immediately. fiu.edu However, using a mixed solvent system, like water/ethanol, can enhance the stability of the rhodizonate in solution, allowing for more controlled studies of complex formation. fiu.edu UV-Vis titrations in such a mixed solvent have demonstrated that rhodizonate coordinates with lead(II) and lanthanide ions in a 1:1 ratio. fiu.edu

Stability and Selectivity of Rhodizonate-Metal Complexes

The stability of metal-rhodizonate complexes is a key feature of their chemistry. The rhodizonate dianion's aromaticity and symmetric structure contribute to the formation of these stable compounds. Research has indicated a high affinity of rhodizonate for certain metal ions over others. For example, rhodizonate shows a higher affinity for lead(II) ions compared to several lanthanide(III) ions. fiu.edu

The interaction between rhodizonate and lead is particularly strong and specific, which is attributed to the predetermined coordination geometry provided by the rhodizonate ligand. researchgate.net This specificity often results in the chelation of lead ions even in the presence of other metals. researchgate.net However, the selectivity of rhodizonate-based tests can be affected by the presence of other ions like barium. To improve selectivity, buffer systems can be employed to stabilize the rhodizonate dianion and minimize interference.

Structural Aspects of Metal Rhodizonates

The structures of metal rhodizonates have been investigated using various analytical techniques. A series of metal complexes with the general formula MC₆O₆·nH₂O (where M = Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺) have been synthesized and characterized. sci-hub.se X-ray powder diffraction studies revealed that the manganese, cobalt, nickel, and zinc compounds are isostructural, crystallizing in the Pmmm space group, while the copper salt crystallizes in the P2/m space group. sci-hub.se

The vibrational spectra of these complexes show that the C=O stretching modes are significantly influenced by metal coordination, indicating a loss of symmetry of the oxocarbon ion upon complexation. sci-hub.se In the solid state, the structure of anhydrous rubidium rhodizonate shows that the rhodizonate anions are planar and stacked in parallel columns. wikipedia.org The crystal structure of lead(II)-croconate, a decomposition product of rhodizonate, features 3D layers of alternating lead(II) and croconate ions. fiu.edu

Surface Reactivity and Interface Coordination Chemistry

The behavior of this compound on surfaces, particularly noble metal surfaces, has been a subject of significant interest, leading to the development of novel two-dimensional structures and metal-organic networks. unl.eduacs.org

Adsorption and Two-Dimensional Crystallization of this compound on Noble Metal Surfaces (Au, Cu)

On less reactive surfaces like gold (Au(111)), this compound molecules can form extended two-dimensional islands. unl.eduacs.orgunl.edu In these structures, the molecules are held together by hydrogen bonding and dispersion forces. acs.orgunl.edudatapdf.com This represents the first reported instance of a crystalline phase of this compound, which has not been synthesized in bulk form. unl.eduunl.edu Scanning tunneling microscopy has been a key technique in visualizing these surface-stabilized structures. unl.eduacs.org

The self-assembly of this compound on these surfaces is a powerful method for creating ordered molecular layers, offering a two-dimensional analogue to traditional solution-based coordination chemistry. unl.eduacs.org

Deprotonation and Metal-Organic Coordination Network Formation on Substrates

On more reactive surfaces, such as copper (Cu(111)), this compound undergoes deprotonation upon annealing to form the rhodizonate anion. unl.eduacs.orgdatapdf.com This deprotonation is often catalyzed by the presence of adatoms from the substrate. datapdf.com The resulting rhodizonate anions then coordinate with substrate adatoms to form metal-organic coordination networks. unl.eduacs.orgresearchgate.net

These networks can exhibit complex structures. For instance, on Cu(111), the networks show a 2:1 distribution of rhodizonate coordinated with three and six copper atoms, respectively. unl.eduacs.orgdatapdf.com The formation of these metal-organic frameworks demonstrates the potential of surface chemistry to synthesize novel and potentially useful organic nanomaterials. unl.eduacs.org The coordination bond of rhodizonate with copper is substantially stronger than with gold, which explains the different behavior on the two surfaces. datapdf.com

Interfacial Charge Transfer Complex Formation with Semiconductor Materials (e.g., TiO₂)

This compound and its dianion, rhodizonate, can form interfacial charge-transfer (ICT) complexes with wide-bandgap semiconductor materials, most notably titanium dioxide (TiO₂). This surface modification is a key strategy for enhancing the optical properties of the semiconductor, thereby enabling its use in visible-light-driven applications such as photocatalysis. mdpi.comresearchgate.net

The formation of the ICT complex occurs through a condensation reaction between the hydroxyl groups on the surface of the TiO₂ nanoparticles or nanofibers and the hydroxyl groups of this compound. researchgate.net This reaction creates a covalent Ti-O-C linkage, which facilitates strong electronic coupling between the localized orbitals of the surface-attached rhodizonate and the delocalized electron levels of the TiO₂ conduction band. mdpi.comresearchgate.net

The primary consequence of this complex formation is a significant red-shift in the optical absorption of the hybrid material. researchgate.net While unmodified TiO₂ primarily absorbs UV light (only about 5% of the solar spectrum) due to its wide bandgap, the TiO₂-rhodizonate ICT complex gains the ability to absorb light in the visible range. mdpi.comresearchgate.net This transformation effectively turns the material into a hybrid semiconductor-like substance capable of harvesting a much larger portion of the solar spectrum. mdpi.com

This enhanced visible-light absorption directly improves the photocatalytic efficiency of the material. For instance, TiO₂ nanofibers surface-modified with this compound have demonstrated superior photocatalytic activity in the degradation of organic dyes like methylene (B1212753) blue under visible light illumination. researchgate.net The ICT complex allows for the generation of electron-hole pairs upon absorption of lower-energy photons, which then drive the redox reactions responsible for breaking down pollutants. researchgate.netresearchgate.net The use of this compound represents a successful approach to sensitize wide-bandgap metal oxides for various photocatalytic applications. mdpi.comresearchgate.net

| Property | Unmodified TiO₂ | TiO₂-Rhodizonate Complex | Reference |

| Light Absorption | Primarily UV range | Extended into the visible spectrum | researchgate.net |

| Formation Mechanism | N/A | Condensation reaction forming Ti-O-C bonds | researchgate.net |

| Photocatalytic Activity | Active under UV light | Enhanced activity under visible light | mdpi.comresearchgate.net |

| Application Example | Limited visible light photocatalysis | Degradation of methylene blue | researchgate.net |

Rhodizonate-Based Metal-Organic Frameworks (MOFs) and Coordination Polymers

The rhodizonate anion is an effective building block in the synthesis of coordination polymers and metal-organic frameworks (MOFs) due to its multiple oxygen donor atoms and symmetric, planar structure. researchgate.netacs.org These materials consist of metal ions or clusters connected by organic ligands (linkers) to form one-, two-, or three-dimensional extended structures. wikipedia.org The choice of metal ion and synthesis conditions allows for the construction of a wide variety of rhodizonate-based frameworks with diverse topologies and properties. researchgate.netnih.gov

A series of metal-rhodizonate complexes with the general formula M(C₆O₆)·nH₂O have been synthesized, where M can be a divalent transition metal ion such as Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, or Zn²⁺. researchgate.net Structural analysis using powder X-ray diffraction has shown that the manganese, cobalt, nickel, and zinc compounds are isostructural, crystallizing in the Pmmm space group, while the copper salt adopts a different arrangement in the P2/m space group. researchgate.net The coordination of the metal to the rhodizonate ligand leads to a loss of symmetry in the oxocarbon ion, which is evident in vibrational spectra, particularly in the C=O stretching region (1700-1500 cm⁻¹). researchgate.net

Hydrothermal or solvothermal synthesis methods are commonly employed to create these crystalline structures. acs.orgresearchgate.net For example, rhodizonate has been used to construct 2D MOFs with a chair-like M₆ framework structure. acs.org These materials demonstrate the versatility of the rhodizonate ligand in forming robust, extended networks.

The properties of these rhodizonate-based materials are of significant research interest. For instance, the in-situ growth of copper rhodizonate complexes on reduced graphene oxide has been explored for applications in high-performance organic lithium-ion batteries. rsc.org The combination of the redox-active rhodizonate ligand and the conductive graphene support creates a composite electrode material with promising electrochemical characteristics. The development of rhodizonate-based MOFs and coordination polymers continues to be an active area, with potential applications in catalysis, gas storage, and functional electronic materials. wikipedia.orgnih.gov

| Compound/System | Metal Ion(s) | Structural Features | Potential Application | Reference |

| M(C₆O₆)·nH₂O | Mn²⁺, Co²⁺, Ni²⁺, Zn²⁺ | Isostructural, Pmmm space group | Foundational coordination chemistry | researchgate.net |

| Cu(C₆O₆)·nH₂O | Cu²⁺ | P2/m space group | Foundational coordination chemistry | researchgate.net |

| [M(C₆O₆)(bpym)(H₂O)]·nH₂O | M (unspecified) | 2D chair-like M₆ framework | Magnetic materials, porous materials | acs.org |

| Copper Rhodizonate/rGO | Cu²⁺ | Complex grown on reduced graphene oxide | Anodes for lithium-ion batteries | rsc.org |

Supramolecular Chemistry and Self Assembly of Rhodizonic Acid

Hydrogen Bonding Interactions in Rhodizonic Acid Self-Assembly

The self-assembly of this compound is significantly influenced by hydrogen bonding. The hydroxyl groups of the molecule can act as hydrogen bond donors, while the carbonyl oxygens serve as acceptors. This dual functionality facilitates the formation of robust intermolecular connections, leading to the spontaneous organization of molecules into larger, well-defined structures.

Research has shown that the nature of the self-assembled structures is highly dependent on the environment. For instance, when deposited on a less reactive surface like gold (Au(111)) under ultrahigh vacuum conditions, this compound molecules arrange themselves into extended two-dimensional islands. acs.orgunl.eduunl.edudatapdf.com In these formations, the primary forces governing the assembly are hydrogen bonds and dispersion forces between the molecules. acs.orgunl.eduunl.edudatapdf.com This assembly represents the first reported instance of a crystalline phase for this compound, which is otherwise unstable in its bulk form. unl.edu The ability to form these hydrogen-bonded networks is crucial as it preserves the potential for proton transfer, a property of interest for materials with ferroelectric capabilities, similar to the related compound croconic acid. unl.eduunl.edu

Pharmacophore modeling also recognizes the importance of hydrogen bonding in the interaction of this compound, marking specific areas within the molecule that are conducive to forming these bonds. researchgate.net In the context of crystal engineering, the predictable nature of hydrogen bonding in molecules like this compound is utilized to design and construct complex supramolecular networks. researchgate.net

Formation of Two-Dimensional Self-Assembled Structures of this compound

The formation of two-dimensional (2D) self-assembled structures of this compound has been a subject of significant research, particularly through surface-assisted molecular self-assembly. acs.orgunl.eduunl.edu This technique allows for the creation of crystalline structures on surfaces that are not achievable in bulk. acs.orgunl.eduunl.edudatapdf.com

Studies utilizing scanning tunneling microscopy have revealed that the substrate plays a critical role in determining the final structure.

On Gold (Au(111)) : On this relatively inert surface, this compound molecules form extensive 2D islands. These structures are stabilized by intermolecular hydrogen bonds, creating a network where the molecules lie flat on the surface. acs.orgunl.eduunl.edu This demonstrates a case of pure molecular self-assembly driven by non-covalent interactions. unl.edu

On Copper (Cu(111)) : In contrast, on the more chemically reactive copper surface, the interaction is more complex. Upon annealing, the this compound molecule deprotonates to form the rhodizonate anion. acs.orgunl.edudatapdf.com This anion then coordinates with copper adatoms from the substrate to form metal-organic coordination networks. acs.orgunl.eduunl.edu These networks exhibit a specific 2:1 distribution of rhodizonate anions coordinated with three and six copper atoms, respectively. acs.orgunl.edudatapdf.com

This transition from a hydrogen-bonded network to a metal-organic framework highlights the tunability of the self-assembly process based on the chemical nature of the supporting surface. unl.edu The ability to create these distinct 2D structures opens avenues for developing novel organic nanomaterials with potentially useful electronic or catalytic properties. acs.orgunl.edudatapdf.com

| Substrate | Interaction Type | Resulting Structure | Key Finding |

| Gold (Au(111)) | Hydrogen Bonding & Dispersion Forces | Extended 2D molecular islands | First observation of a crystalline phase of this compound. unl.edu |

| Copper (Cu(111)) | Deprotonation & Metal Coordination | 2D metal-organic coordination networks | Demonstrates surface-mediated chemical reaction and formation of a coordination structure. acs.orgunl.edu |

Role of this compound in Crystal Engineering Research

This compound and its corresponding anion, rhodizonate, are valuable building blocks in the field of crystal engineering. This discipline focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions.

The interest in rhodizonate stems partly from the view that cyclic oxocarbon anions may exhibit aromaticity, a property that can confer significant stability. The rhodizonate dianion (C₆O₆²⁻) is structurally analogous to benzene (B151609) and is considered a prototype for this class of compounds.

Researchers have explored the use of rhodizonate to create complex supramolecular architectures:

With Guanidinium (B1211019) : The highly symmetrical rhodizonate ion was investigated for its potential to form a 2D network with guanidinium cations. rsc.org It was anticipated that the rhodizonate would act as a 6-connecting node and the guanidinium as a 3-connecting node, forming a (3,6)-connected 2D sheet. rsc.org Interestingly, the crystal structure revealed the formation of a 3D network instead, showcasing an unexpected and more complex assembly. rsc.org

With Boronic Acids : this compound has been reacted with heteroaryl-boronic acids to create novel zwitterionic systems. researchgate.netfrontiersin.org This strategy, which involves the condensation of the two components, is part of a broader effort to use boronic acids to direct the assembly of molecules into organized crystal lattices through interactions like hydrogen bonding and reversible esterification. researchgate.netfrontiersin.org

In Molecular Imprinting : this compound has been employed as a surrogate template in the design of molecularly imprinted polymers (MIPs). researchgate.net Pharmacophore modeling helps in this process by identifying the key interaction sites, including those for hydrogen bonding and ionic interactions, guiding the creation of polymers with specific recognition capabilities. researchgate.net

The versatility of this compound and its derivatives in forming predictable hydrogen bonds and participating in coordination chemistry makes them important components in the crystal engineer's toolkit for constructing new functional materials. rsc.org

Rhodizonic Acid in Materials Science and Functional Materials Research

Exploration of Rhodizonic Acid in Organic Ferroelectric and Piezoelectric Materials

The quest for novel organic functional materials has led researchers to investigate oxocarbon acids for their potential ferroelectric and piezoelectric properties. Piezoelectric compounds generate an electric charge in response to mechanical stress, while ferroelectrics are a subset that possesses a spontaneous electric polarization that can be reversed by an external electric field. csusb.edu These materials are crucial for applications in sensors, actuators, and data storage.

Following the confirmation of ferroelectricity in croconic acid, a five-membered cyclic oxocarbon, attention has turned to its six-membered counterpart, this compound. csusb.edu It is hypothesized that this compound and its derivatives may also exhibit similar ferroelectric or piezoelectric behavior. csusb.edu Research efforts have focused on the synthesis of high-purity this compound to grow single crystals, which are essential for characterizing these electrical properties. csusb.edu One synthetic route involves the self-condensation of glyoxal (B1671930) under oxidative alkaline conditions to form the disodium (B8443419) salt of tetrahydroxy-p-benzoquinone, which is then oxidized to yield this compound. csusb.edu While multi-gram quantities of this compound have been produced for these investigations, the primary focus remains on confirming and characterizing its potential as a viable organic ferroelectric material. dtic.mil

Consideration of Rhodizonate Salts in Organic Energy Storage Materials

Organic electrode materials are emerging as a sustainable alternative for energy storage technologies, valued for their environmental benignity and tailorable properties. acs.orgnih.gov In this domain, salts of this compound, particularly disodium rhodizonate (Na₂C₆O₆), have been identified as highly promising cathode materials for sodium-ion batteries (SIBs). acs.orgresearchgate.net This interest is driven by the compound's high theoretical specific capacity and the natural abundance of sodium. researchgate.netstanford.edu

Disodium rhodizonate can be prepared from myo-inositol, a compound found in plants, making it a sustainable choice for battery electrodes. stanford.edu The carbonyl groups in the rhodizonate anion act as the redox-active sites. researchgate.netstanford.edu Research has shown that Na₂C₆O₆ is capable of a four-sodium storage process, which could theoretically yield a specific capacity of 501 mAh g⁻¹. researchgate.net While early experiments showed lower reversible capacities, recent advancements have successfully demonstrated capacities approaching this theoretical value. researchgate.net By addressing issues like irreversible phase transformations during cycling, researchers achieved a reversible capacity of 484 mAh g⁻¹ with an energy density of 726 Wh kg⁻¹ (cathode) and an energy efficiency exceeding 87%. researchgate.net

The performance of sodium rhodizonate electrodes is also strongly dependent on their morphology. acs.orgnih.gov Studies comparing microbulk, microrod, and nanorod structures of Na₂C₆O₆ revealed that nanostructured materials exhibit significantly improved sodium storage performance. acs.orgnih.gov The nanorod-structured electrode, in particular, delivered a reversible capacity of approximately 190 mAh g⁻¹ at a 0.1 C rate, maintaining over 90% of this capacity after 100 cycles. acs.orgnih.gov This enhanced performance is attributed to improved reaction kinetics. acs.orgnih.gov

Table 1: Electrochemical Performance of Disodium Rhodizonate (Na₂C₆O₆) Electrodes

| Property | Value | Conditions/Notes | Source(s) |

|---|---|---|---|

| Theoretical Specific Capacity | 501 mAh g⁻¹ | Based on four-sodium storage | researchgate.net |

| Achieved Reversible Capacity | 484 mAh g⁻¹ | --- | researchgate.net |

| Energy Density (Cathode) | 726 Wh kg⁻¹ | --- | researchgate.net |

| Energy Efficiency | > 87% | --- | researchgate.net |

| Reversible Capacity (Nanorod) | ~190 mAh g⁻¹ | at 0.1 C rate | acs.orgnih.gov |

Synthesis and Characterization of Organic Nanomaterials Incorporating this compound

The development of nanomaterials incorporating this compound is a key strategy to unlock its full potential in various applications. A facile antisolvent method has been successfully developed to synthesize different morphologies of sodium rhodizonate, including microbulk, microrod, and nanorod structures. acs.orgnih.gov This control over the material's structure at the nanoscale has been shown to be critical for enhancing its electrochemical properties in batteries. acs.orgnih.gov

Beyond its use in energy storage, this compound serves as a building block for other novel nanomaterials. Porous organic polymers (POPs) have been prepared through a metal-free polycondensation reaction between a specific indole-based monomer and this compound. rsc.org This synthesis resulted in a novel POP with a high BET surface area (331–667 m² g⁻¹) and a zwitterionic structure. rsc.org

Furthermore, this compound is used to modify the surface of other nanomaterials. For instance, TiO₂ nanofibers, typically produced by electrospinning, can be surface-modified with this compound. researchgate.netresearchgate.net This modification is achieved through a condensation reaction between the hydroxyl groups on the surface of the TiO₂ nanofibers and the this compound. researchgate.netresearchgate.net The characterization of these modified nanofibers reveals a significant change in their optical properties, which is central to their application in photocatalysis. researchgate.net

Photocatalytic Applications and Surface Modification with this compound

This compound plays a crucial role in enhancing the photocatalytic activity of wide-bandgap semiconductors like titanium dioxide (TiO₂). mdpi.com Although TiO₂ is an effective photocatalyst, its activity is largely limited to the UV spectrum. By modifying the surface of TiO₂ nanofibers with this compound, the material's light absorption can be extended into the visible range. researchgate.net

This enhancement is due to the formation of an interfacial charge transfer (ICT) complex between the TiO₂ and the this compound. researchgate.netmdpi.com The condensation reaction creates a Ti-O-C linkage, which results in a red-shift of the material's optical absorption. researchgate.net This allows the modified nanofibers to harvest a broader spectrum of light, significantly improving their photocatalytic performance. researchgate.net

The superior photocatalytic activity of this compound-modified TiO₂ nanofibers has been demonstrated in the degradation of organic pollutants, such as the dye methylene (B1212753) blue, under visible light irradiation. researchgate.netresearchgate.net This surface modification strategy has also been reported to induce a biocidal effect against bacteria like E. coli and S. aureus upon visible-light excitation, expanding its potential applications into environmental remediation and antimicrobial surfaces. researchgate.netmdpi.com

Table 2: Compounds Mentioned in the Article

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₆H₂O₆ |

| Croconic acid | C₅H₂O₅ |

| Disodium rhodizonate | Na₂C₆O₆ |

| Glyoxal | C₂H₂O₂ |

| myo-Inositol | C₆H₁₂O₆ |

| Methylene blue | C₁₆H₁₈ClN₃S |

| Titanium dioxide | TiO₂ |

Analytical and Sensing Applications of Rhodizonic Acid in Research

Detection of Specific Metal Ions

The formation of colored precipitates or solutions upon reaction with specific metal ions is the cornerstone of rhodizonic acid's use in qualitative analysis. The color and stability of these complexes can be manipulated by controlling the pH, allowing for selective detection of different metals.

Methodologies for Lead Detection (Spot Tests, Paper-Based Devices, Plant Tissue Analysis)

This compound is a highly sensitive reagent for the detection of lead (Pb²⁺), forming a characteristic scarlet-red to blue-violet precipitate. unil.chresearchgate.net This reaction has been widely adapted for various analytical formats. The specificity of this reaction for lead can be enhanced by controlling the pH; at a pH below 2.8, most other metal rhodizonate complexes are colorless, while the lead rhodizonate complex remains colored, albeit with a slower rate of color loss. researchgate.netaijcrnet.com

Spot Tests: The simplest application is the spot test, where a drop of the sample solution is brought into contact with a solution of sodium rhodizonate on a filter paper or spot plate. loodtesten.nl A positive test for lead is indicated by the formation of a red or violet color. loodtesten.nl This method is rapid and requires minimal equipment, making it suitable for field screening. It has been historically used in forensic science for detecting gunshot residue, which contains lead. wikipedia.org

Paper-Based Devices: Leveraging the principles of the spot test, 3D paper-based microfluidic devices have been developed for the qualitative and semi-quantitative detection of lead in water. aijcrnet.com These devices are portable, inexpensive, and easy to use, making them ideal for on-site analysis in resource-limited settings. aijcrnet.com The device typically consists of a paper matrix impregnated with this compound, where the sample is introduced and the resulting color change is visually assessed. aijcrnet.com One such device demonstrated the ability to detect lead concentrations greater than 4 ppm. aijcrnet.com

Plant Tissue Analysis: this compound serves as an effective staining agent for visualizing the distribution of lead in plant tissues. nih.govcore.ac.uk When plant tissues that have taken up lead are treated with a this compound solution, a scarlet precipitate forms at the locations of lead accumulation, allowing for microscopic observation. nih.govcore.ac.uk This technique has been instrumental in studying the mechanisms of lead uptake, transport, and detoxification in plants, such as the trapping of lead by root border cells. nih.govresearchgate.netnih.govresearchgate.net The intensity of the color can provide a semi-quantitative measure of the lead concentration. nih.govcore.ac.uk

| Methodology | Principle | Application | Key Findings & Limitations |

| Spot Tests | Formation of a colored precipitate (red/violet) with Pb²⁺ ions. loodtesten.nl | Rapid field screening, forensic analysis (gunshot residue). loodtesten.nlwikipedia.org | Simple and fast. Other ions like Ba²⁺, Sr²⁺, and Ag⁺ can interfere at neutral pH. Specificity is increased at pH < 2.8. researchgate.netcdc.gov |

| Paper-Based Devices | Colorimetric reaction on a paper substrate impregnated with rhodizonate. aijcrnet.com | On-site water quality monitoring. aijcrnet.com | Portable and low-cost. One reported device has a detection limit of 4 ppm for visual detection. aijcrnet.com |

| Plant Tissue Analysis | Staining of lead accumulated in plant tissues to form a visible precipitate. nih.govcore.ac.uk | Studying lead uptake and distribution in plants. nih.govresearchgate.netnih.govresearchgate.net | Allows for spatial localization of lead. Provides semi-quantitative information based on color intensity. nih.govcore.ac.uk |

Barium and Strontium Detection Methodologies

This compound and its salts are also effective reagents for the detection of barium (Ba²⁺) and strontium (Sr²⁺) ions. In neutral solutions, both barium and strontium ions react with sodium rhodizonate to form reddish-brown precipitates. researchgate.netrsc.org

A key feature that allows for the differentiation of barium from strontium is the behavior of their respective rhodizonate complexes in acidic conditions. When acidified, the red-brown color of the barium rhodizonate complex persists, often turning into a brighter red, while the color of the strontium rhodizonate complex is destroyed. rsc.org This differential reactivity forms the basis for a selective spot test for barium. rsc.org

The sodium rhodizonate test can be applied directly to samples, such as on filter paper, to detect the presence of these ions. rsc.org This method has been used in various applications, including the analysis of gunshot residue, where barium compounds are often present. unil.ch The reaction with barium is independent of the pH, producing a red-brown color. unil.chresearchgate.net

| Ion | Reagent | Conditions | Observation |

| Barium (Ba²⁺) | Sodium Rhodizonate | Neutral Solution | Reddish-brown precipitate researchgate.netrsc.org |

| Acidic Solution | Bright red/pink color persists rsc.org | ||

| Strontium (Sr²⁺) | Sodium Rhodizonate | Neutral Solution | Reddish-brown precipitate researchgate.netrsc.org |

| Acidic Solution | Color is destroyed rsc.org |

Quantitative Analytical Techniques

Beyond qualitative detection, this compound and its derivatives are employed in quantitative analytical methods, particularly in titrimetry and spectrophotometry. These techniques often rely on the sharp and distinct color changes associated with the formation or disappearance of metal rhodizonate complexes.

Volumetric Determination Methods for Barium and Sulfate (B86663) Using Rhodizonate as Indicator

Sodium rhodizonate serves as an excellent indicator for the volumetric determination of barium and, by extension, sulfate ions. loodtesten.nlmedchemexpress.comrsc.orgrsc.org The principle of these titrations is based on the precipitation of barium sulfate (BaSO₄), a highly insoluble salt.

Determination of Barium: To determine the concentration of barium ions in a solution, a standard solution of a sulfate, such as sulfuric acid or sodium sulfate, is used as the titrant. rsc.org A small amount of sodium rhodizonate indicator is added to the barium solution. The solution will exhibit the characteristic red color of the barium rhodizonate complex. As the sulfate titrant is added, it reacts with the free barium ions to precipitate as barium sulfate. At the endpoint, when all the free barium ions have been consumed, the next drop of the sulfate titrant will decompose the barium rhodizonate complex, causing a sharp color change from red to the yellow color of the free rhodizonate indicator. rsc.org This color change signals the equivalence point of the titration.

Determination of Sulfate: The concentration of sulfate ions can be determined indirectly using a similar procedure. A known excess of a standard barium chloride solution is added to the sulfate sample, precipitating all the sulfate as barium sulfate. The excess, unreacted barium ions in the supernatant are then back-titrated with a standard sulfate solution using sodium rhodizonate as the indicator. rsc.org Alternatively, the sulfate solution can be titrated directly with a standard barium chloride solution, using the appearance of the red barium rhodizonate color to indicate the endpoint. rsc.orgresearchgate.net This is often done using an external indicator method, where drops of the titration mixture are periodically transferred to a filter paper impregnated with the rhodizonate indicator. rsc.orgresearchgate.net

| Determination | Titrant | Indicator | Endpoint Color Change |

| Barium (Ba²⁺) | Standard Sulfate Solution | Sodium Rhodizonate (internal) | Red to Yellow rsc.org |

| Sulfate (SO₄²⁻) (Indirect) | Standard Sulfate Solution (back-titration) | Sodium Rhodizonate (internal) | Red to Yellow rsc.org |

| Sulfate (SO₄²⁻) (Direct) | Standard Barium Chloride Solution | Sodium Rhodizonate (external) | Appearance of Pink/Red Color rsc.org |

Strategies for Enhanced Sensitivity through Micellar Media

The sensitivity and stability of the analytical methods involving this compound can be significantly improved by the use of micellar media. Micelles are aggregates of surfactant molecules that form in solution above a certain concentration (the critical micelle concentration). These micelles can create a microenvironment that influences the properties and reactions of analytical reagents and their metal complexes.

In the context of lead detection using this compound, the addition of a surfactant such as sodium dodecyl sulfate (SDS) has been shown to enhance the solubility and stability of the lead rhodizonate complex, particularly in acidic media. This prevents the precipitation of the complex, allowing for more reliable spectrophotometric measurements. The use of SDS at an optimal concentration can lead to a more sensitive and reproducible assay for lead.

Environmental Monitoring and Sensing Research

The same chemical properties that make this compound useful in forensics also lend it to applications in environmental science, particularly for the detection of heavy metal contaminants.

This compound is utilized in qualitative and semi-quantitative tests for detecting heavy metals, especially lead, in environmental samples like water and soil. google.comcore.ac.uk Its ability to form a distinctively colored precipitate with lead ions allows for the development of simple, rapid, and cost-effective field-testing methods. aijcrnet.comwikipedia.org For example, portable test kits and paper-based analytical devices have been developed that incorporate this compound. wikipedia.orgcore.ac.uk These tools enable on-site screening of water sources or soil for lead contamination, which is critical for public health and environmental remediation efforts. aijcrnet.comcore.ac.uk In acidic conditions (around pH 2.8), the reaction is highly specific for lead, as most other metal-rhodizonate complexes are colorless at this pH. aijcrnet.comwikipedia.org

In the field of botany and environmental science, this compound has been employed as an effective tool to study the interactions between plants and lead (Pb) in the soil. nih.govwatertreatmentservices.co.uk Specifically, it is used to visualize how plant roots, particularly the "border cells" released from root tips, trap lead from their environment. nih.govresearchgate.netabcbot.pl

A study on corn root tips demonstrated that when roots were immersed in a lead solution and subsequently stained with this compound, the trapping of lead by border cells became visibly evident within minutes as a scarlet precipitate. nih.govresearchgate.net This visualization technique helps researchers understand the defense mechanisms of plants against heavy metal toxicity. watertreatmentservices.co.uksemanticscholar.org The research indicated that the border cells and their associated mucilage can bind lead, potentially altering its chemical form and preventing its uptake into the plant, which has implications for phytoremediation—the use of plants to clean up contaminated environments. nih.govsemanticscholar.org

Table 2: Research Findings on this compound in Plant-Lead Interaction Studies

| Research Focus | Plant System | Key Finding | Significance |

|---|---|---|---|

| Visualization of Lead Trapping | Corn (Zea mays) root tips | This compound staining visually confirmed that root border cells rapidly trap lead from a solution. nih.govabcbot.pl | Provides a direct method to observe a key plant defense mechanism against lead toxicity at the root surface. watertreatmentservices.co.uksemanticscholar.org |

| Role of Extracellular DNA (exDNA) | Corn (Zea mays) root tips | The addition of DNase, an enzyme that degrades DNA, led to the dispersal of the lead particles trapped by the border cells. nih.govresearchgate.net | Suggests that exDNA is a crucial component of the trapping mechanism, binding the lead particles in the root's mucilage. nih.gov |

| Histochemical Localization of Lead | Dianthus carthusianorum | this compound staining revealed significant accumulation of lead on the root surface of plants grown in lead-containing media. | Demonstrates the utility of this compound as a histochemical stain to locate lead accumulation in plant tissues. |

While this compound is a tool for analysis, its presence in industrial wastewater, often as the sodium rhodizonate salt, necessitates methods for its removal. nih.govwpmucdn.com Research has been conducted on the adsorption of sodium rhodizonate from aqueous solutions using low-cost, biocompatible materials.

One study investigated the use of chitosan (B1678972), a biopolymer derived from crustacean shells, as an adsorbent for sodium rhodizonate. wpmucdn.com The research explored the effects of various parameters on the efficiency of removal, such as contact time, pH, temperature, and the amount of adsorbent used. The findings indicated that chitosan is a promising material for this purpose. wpmucdn.com

Table 3: Optimal Conditions for Sodium Rhodizonate Adsorption by Chitosan

| Parameter | Optimal Condition/Range | Finding |

|---|---|---|

| pH | 1.5 - 2.0 (Acidic) | Favorable for adsorption. wpmucdn.com |

| Temperature | 45 - 55 °C | Medium temperature range found to be favorable. wpmucdn.com |

| Contact Time | 70 minutes | Maximum adsorption was achieved at this time, after which the rate became constant. wpmucdn.com |

| Adsorbent Amount | 0.1 g | The adsorption capability increased with the amount of chitosan used, with maximum ability observed at this amount in the study. wpmucdn.com |

Theoretical and Computational Investigations of Rhodizonic Acid

Molecular Modeling and Simulation Studies

Molecular modeling and simulation studies have been employed to predict the structural and dynamical behavior of rhodizonic acid systems. For instance, computational investigations have explored the structural alignment and potential for proton transfer in two-dimensional sheets of this compound on a Au(111) surface at room temperature. acs.org These simulations showed that, unlike croconic acid, this compound molecules exhibit very little spontaneous proton transfer. acs.org

Thermal structural fluctuations within the molecular layers were found to cause significant fluctuations in the polarization vector within the film plane. acs.org Such molecular dynamics simulations are crucial for understanding the stability and potential ferroelectric properties of this compound assemblies. acs.orgdtic.mil Pharmacophore modeling, a molecular modeling technique, has also been used to identify this compound as a suitable surrogate template for creating molecularly imprinted polymers for detecting other molecules, like the mycotoxin citrinin. mdpi.com

Computational analysis of binding energies and molecular orbitals is fundamental to understanding the formation and stability of this compound complexes, especially on surfaces. unl.edudatapdf.com First-principles calculations have been used to determine the binding energies of various this compound monomers on both Cu(111) and Au(111) surfaces. unl.eduacs.org

The analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the electronic structure and reactivity. datapdf.com For a single gas-phase this compound molecule, the HOMO-1 orbital has π-symmetry and is located mainly on the hydroxyl side of the carbon ring. datapdf.com The HOMO (σ-symmetry) and LUMO (π-symmetry) are localized on the opposite side of the molecule. datapdf.com This distribution of molecular orbitals is critical for explaining the interactions with surfaces and other molecules. datapdf.comacs.org Time-dependent DFT (TD-DFT) calculations have also been used to study the excited states of complexes involving this compound derivatives, showing how metal coordination can lower the energy of the LUMO. massey.ac.nz

The following table summarizes key findings related to the molecular orbitals of a gas-phase this compound molecule.

| Molecular Orbital | Symmetry | Localization on the Molecule |

| LUMO | π-symmetry | Opposite side to the hydroxyl groups |

| HOMO | σ-symmetry | Opposite side to the hydroxyl groups |

| HOMO-1 | π-symmetry | Primarily on the hydroxyl-side of the carbon ring |

| Data derived from DFT calculations on a single gas-phase this compound molecule. datapdf.com |

Prediction of Structural and Dynamical Properties of this compound Systems

Fundamental Theoretical Studies on Electronic Structure and Bonding

Fundamental theoretical studies have been essential for characterizing the electronic structure and bonding in this compound and related oxocarbons. cdnsciencepub.com These studies often explore the consequences of electron transfer and the nature of the resulting ions. cdnsciencepub.com The oxoanions of this compound have been a fertile ground for theoretical investigations into their electronic structure. cdnsciencepub.com

Theoretical studies on the electronic structure and nonlinear properties of dicyanomethylene substituted rhodizonamides have also been conducted. vietnamjournal.ru These investigations are part of a broader effort to understand how chemical modification affects the electronic properties of oxocarbon derivatives. The interplay between the π-electron system and proton positions in hydrogen bonds is a key area of theoretical interest, particularly concerning potential ferroelectric properties. datapdf.com

Future Research Directions and Emerging Paradigms for Rhodizonic Acid

Advanced Spectroscopic Techniques for Elucidating Reaction Dynamics

The intricate reaction mechanisms of rhodizonic acid and its derivatives necessitate the use of advanced spectroscopic tools for detailed characterization. While traditional techniques have laid a foundational understanding, the next wave of research will leverage more sophisticated methods to capture transient species and complex interactions in real-time.